4-benzyl-4H-1,2,4-triazole-3-thiol
Description
4-Benzyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring substituted with a benzyl group at the 4-position and a thiol (-SH) group at the 3-position. This structure confers unique chemical and biological properties, making it a scaffold of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazides with carbon disulfide, followed by functionalization . The compound has been extensively studied for its antibacterial, antifungal, and antioxidant activities, with derivatives showing promise as anticoccidial agents and enzyme inhibitors .
Properties
IUPAC Name |
4-benzyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-11-10-7-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEDHVIMYFBPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazide compounds. One common method starts with the reaction of furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide with carbon disulfide in the presence of ethanolic potassium hydroxide to form potassium dithiocarbazates. These intermediates are then condensed with arylisothiocyanates to yield 1,4-substituted thiosemicarbazides. Subsequent cyclization of these thiosemicarbazides leads to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
- 4-benzyl-4H-1,2,4-triazole-3-thiol serves as an essential building block in organic synthesis. It is utilized to create more complex molecules that may have pharmaceutical significance. The compound's structure allows for various substitution reactions, making it versatile in the development of novel chemical entities .
Reactivity and Functionalization
- The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids. This reactivity is crucial for synthesizing derivatives that may exhibit enhanced biological activity. Additionally, the compound can be reduced or substituted with different functional groups to tailor its properties for specific applications .
Biological Applications
Antimicrobial and Antifungal Properties
- Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial and antifungal activities. This compound has been shown to inhibit various microbial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
- Several studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds derived from this compound have demonstrated cytotoxic effects against human cancer cell lines such as melanoma and triple-negative breast cancer. These compounds inhibit cancer cell proliferation by targeting specific enzymes and pathways involved in tumor growth .
Case Study: Cytotoxicity Testing
- A notable study evaluated the cytotoxicity of synthesized compounds based on this compound against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted anticancer therapies .
Medicinal Chemistry
Drug Development
- The structural features of this compound make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modifications allows researchers to explore its efficacy as a therapeutic agent against multiple diseases .
Anti-inflammatory Effects
- Some derivatives of triazole compounds have been reported to possess anti-inflammatory properties. This aspect opens avenues for developing treatments for inflammatory diseases by leveraging the pharmacological profiles of triazoles .
Industrial Applications
Material Science
- In industry, this compound can be utilized in developing new materials with specific properties such as corrosion resistance. Its chemical stability and reactivity make it suitable for applications in coatings and protective materials .
Agricultural Chemistry
Mechanism of Action
The biological activity of 4-benzyl-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can engage in hydrogen bonding and π-π interactions with biological receptors, modulating their function. These interactions can result in the inhibition of microbial growth, reduction of inflammation, and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The bioactivity of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of key analogs:
Electrochemical Behavior
This compound derivatives exhibit irreversible oxidation peaks in basic media due to disulfide bond formation. In contrast, 5-benzyl-4-(4'-methylphenyl) analogs (e.g., TTA) show similar oxidation behavior but with shifted potentials, influenced by the electron-donating methyl group .
Anticoccidial Agents
4,5-Diphenyl-1,2,4-triazole-3-thiol derivatives demonstrate 73% inhibition of Eimeria stiedae α-glucosidase, outperforming benzyl-substituted analogs (≤50% inhibition) .
Antioxidant Design
Quantum chemical calculations confirm that 5-pyridyl and 5-phenyl derivatives with -NH₂ groups exhibit lower ionization potentials (7.2–7.5 eV), facilitating electron donation and radical neutralization .
Q & A
Q. What are the common synthetic routes for 4-benzyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of precursors such as benzyl isothiocyanate with hydrazine derivatives under basic conditions. Key variables include:
- Solvents : Ethanol or dimethylformamide (DMF) are preferred for solubility and reactivity .
- Temperature : Optimal yields are achieved at 60–100°C, with prolonged heating (6–12 hours) ensuring complete cyclization .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Contradiction Note : While batch reactors are standard, continuous flow reactors (mentioned for analogous triazoles) may improve scalability but require validation for this compound .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and benzyl substitution. Aromatic protons appear at δ 7.2–7.4 ppm, while the thiol proton (if free) is observed at δ 13.5–14.0 ppm .
- FTIR : The C=S stretch in the triazole-thiol tautomer appears at 1250–1270 cm⁻¹ .
- Elemental Analysis : Validate molecular formula (C₁₀H₁₀N₃S) with ≤0.3% deviation .
- HPLC-MS : Confirm purity (>98%) and molecular ion peak (m/z 220.08 [M+H]⁺) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT elucidate the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange terms can:
- Predict tautomeric preferences (thiol vs. thione forms) by comparing Gibbs free energies .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity studies .
- Calculate HOMO-LUMO gaps to correlate with experimental redox behavior (e.g., antiradical activity) .
Recommended Basis Set : 6-311++G(d,p) for sulfur-containing systems .
Q. What experimental designs are used to analyze the antiradical activity of this compound and its derivatives?
Methodological Answer:
-
DPPH Assay : Incubate 1 mM compound solution with 0.1 mM DPPH in ethanol. Monitor absorbance decay at 517 nm for 30 minutes. Calculate scavenging activity as:
Derivatives with electron-donating groups (e.g., –NH₂) show enhanced activity due to radical stabilization .
-
Structure-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives to identify critical substituents (e.g., benzyl vs. pyridyl groups) .
Q. How do metal coordination complexes enhance the properties of this compound?
Methodological Answer:
Q. What strategies address stability challenges under varying experimental conditions (e.g., light, pH)?
Methodological Answer:
- Photoisomerization Studies : Expose solutions to UV (254–365 nm) and monitor via HPLC. Benzylidene derivatives undergo E→Z isomerization (Φ = 0.32 at 365 nm), affecting drug activation .
- pH Stability : Use buffered solutions (pH 2–12) and track degradation via LC-MS. The thiol group is prone to oxidation at pH > 9, requiring inert atmospheres (N₂/Ar) during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
